5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
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Overview
Description
“5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound used for proteomics research . Its molecular formula is C13H8BrCl2NO2 .
Physical And Chemical Properties Analysis
This compound has a melting point of 133-135°C . Other physical and chemical properties such as solubility, stability, and spectral properties (IR, NMR, UV-Vis, etc.) are not available in the current resources.Scientific Research Applications
Palladium-Catalyzed Cyclization
Palladium-catalyzed cyclization processes involving bromopyridine derivatives have been explored for synthesizing complex heterocyclic compounds. For instance, the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the utility of such reactions in constructing pharmacologically relevant structures (Cho & Kim, 2008).
Synthesis of Non-Peptide Small Molecular Antagonists
Benzamide derivatives, including those synthesized from bromo- and chloro-substituted benzyl compounds, have shown potential as non-peptide small molecular antagonists. These compounds, developed through a series of organic reactions, have been characterized and tested for biological activity, highlighting their significance in medicinal chemistry research (Bi, 2015).
Development of Antibiotics
Research into the synthesis of macrocyclic antibiotics, such as GE 2270 A, involves the transformation of bromo-substituted pyridine derivatives. These efforts exemplify the role of such compounds in the total synthesis of antibiotics, underlining their importance in addressing microbial resistance (Okumura et al., 1998).
Antimicrobial and Anti-inflammatory Activities
Studies have also explored the antimicrobial and anti-inflammatory properties of bromo-substituted benzofuro[3,2-d]pyrimidines, synthesized through cyclization reactions. These findings demonstrate the potential therapeutic applications of such compounds (Parameshwarappa & Sangapure, 2009).
Analgesic Activities
Further, the synthesis of 7-azaindazole chalcone derivatives from bromo-substituted pyridine aldehydes has led to compounds with notable anti-inflammatory and analgesic activities. This research points to the versatility of bromo-substituted pyridine derivatives in developing new therapeutic agents (Chamakuri et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-10-3-9(7-18)6-17(13(10)19)5-8-1-2-11(15)12(16)4-8/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEXHZCYXOKZAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Br)C=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde |
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